2-(4-Phenoxybutyl)oxirane
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Overview
Description
2-(4-Phenoxybutyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybutyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenoxybutene using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Sulfur Ylide Method: Another method involves the reaction of sulfur ylides with 4-phenoxybutyl aldehyde to form the oxirane ring.
Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the oxirane ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Peroxyacids (e.g., mCPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Diols, carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Scientific Research Applications
2-(4-Phenoxybutyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenoxybutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethylepoxybutane (33DMEB)
Comparison: 2-(4-Phenoxybutyl)oxirane is unique due to its phenoxybutyl group, which imparts distinct chemical properties compared to other oxirane compoundsFor example, the presence of the phenoxy group can enhance the compound’s hydrophobicity and its ability to interact with biological membranes, making it a valuable molecule in medicinal chemistry .
Properties
CAS No. |
85234-59-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4-phenoxybutyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
GRXXIEFDQZBSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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